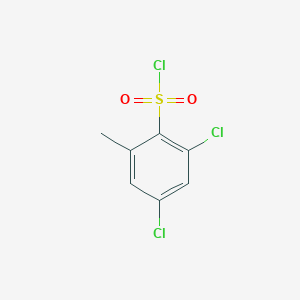

2,4-Dichloro-6-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dichloro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMUXGRPLOUXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384240 | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-26-9 | |

| Record name | 2,4-Dichloro-6-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and other specialized chemicals. A thorough understanding of its physical properties is fundamental for its effective use in reaction design, process scale-up, purification, and formulation. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for the determination of its key physical properties.

Core Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 175278-26-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |

| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols for Physical Property Determination

Given the absence of published experimental data for several physical properties of this compound, the following section details standardized experimental protocols that can be employed by researchers to determine these values.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology: Capillary Method

This method utilizes a melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to introduce a small sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus.

-

Measurement: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.[3]

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. Impurities will typically cause a depression and broadening of the melting range.

Boiling Point Determination

As sulfonyl chlorides can be thermally sensitive, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a pressure gauge.

-

Procedure: A small quantity of this compound is placed in the distillation flask. The system is evacuated to a stable, known pressure. The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

The density of a solid organic compound can be determined by several methods.

Methodology: Gas Pycnometry

This method is highly accurate for determining the true density of a solid powder.

-

Principle: Gas pycnometry measures the volume of a solid object of known mass by measuring the pressure change when a known volume of an inert gas (e.g., helium) is allowed to expand into a chamber containing the sample.

-

Procedure: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer. The chamber is sealed, and the analysis is initiated. The instrument automatically performs the gas expansion and pressure measurements to calculate the sample volume.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Solubility Determination

Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The vial is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After reaching equilibrium, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed.

-

Quantification: The amount of dissolved solute in the aliquot of the saturated solution is determined. This can be achieved by evaporating the solvent and weighing the residue or by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound, including the determination of its physical properties.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Sulfonyl chlorides are a class of organic compounds with the general formula R-SO₂Cl. They are reactive compounds widely employed in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The specific substitution pattern of this compound, featuring two chlorine atoms and a methyl group on the benzene ring, offers a unique electronic and steric profile that can be exploited in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and potential applications in drug development, with a focus on the broader class of benzenesulfonamide derivatives.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at positions 2 and 4 with chlorine atoms, at position 6 with a methyl group, and at position 1 with a sulfonyl chloride group.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175278-26-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |

| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |

| Predicted ¹H-NMR | Predicted shifts are available. | [1] |

| Predicted ¹³C-NMR | Predicted shifts are available. | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of substituted benzenesulfonyl chlorides. Two common methods are the chlorosulfonation of a substituted benzene and the Sandmeyer-type reaction of a corresponding aniline.

Proposed Experimental Protocol: Diazotization of 2,4-Dichloro-6-methylaniline followed by Sulfonylchlorination

This proposed method is based on the general Sandmeyer reaction for the conversion of anilines to sulfonyl chlorides.

Workflow Diagram:

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride (CAS 175278-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and infers its likely synthesis, reactivity, and potential applications based on the established chemistry of related compounds. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted aromatic compound containing a reactive sulfonyl chloride functional group. The presence of two chlorine atoms and a methyl group on the benzene ring influences its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175278-26-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |

| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |

| Predicted ¹³C NMR | Chemical shifts are predicted but not experimentally verified. | [1] |

| Predicted ¹H NMR | Chemical shifts are predicted but not experimentally verified. | [1] |

Synthesis

Proposed Synthetic Pathway 1: Chlorosulfonation of 3,5-Dichlorotoluene

The direct chlorosulfonation of an aromatic ring is a common method for the preparation of aryl sulfonyl chlorides. In this proposed pathway, 3,5-dichlorotoluene would be reacted with chlorosulfonic acid. The directing effects of the substituents on the aromatic ring would likely lead to the desired product.

Caption: Proposed Synthesis via Chlorosulfonation.

Proposed Synthetic Pathway 2: Sandmeyer-type Reaction of 2,4-Dichloro-6-methylaniline

An alternative and often milder method for the synthesis of aryl sulfonyl chlorides involves the diazotization of an arylamine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. The starting material for this route, 2,4-dichloro-6-methylaniline, is commercially available.

Caption: Proposed Synthesis via Sandmeyer Reaction.

Reactivity and Potential Applications

Benzenesulfonyl chlorides are versatile reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride group is influenced by the electronic nature of the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms in this compound are expected to increase the electrophilicity of the sulfur atom, making it highly reactive towards nucleophiles.

Synthesis of Sulfonamides

A primary application of this compound is expected to be in the synthesis of N-substituted sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Table 2: Generalized Experimental Protocol for Sulfonamide Synthesis

| Step | Procedure |

| 1. Reagents | This compound (1.0 eq), Primary or secondary amine (1.0-1.2 eq), Base (e.g., pyridine or triethylamine, 1.5-2.0 eq), Anhydrous solvent (e.g., dichloromethane or THF). |

| 2. Reaction | The amine and base are dissolved in the anhydrous solvent and cooled in an ice bath. A solution of this compound in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). |

| 3. Work-up | The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. |

| 4. Purification | The crude product can be purified by recrystallization or column chromatography. |

digraph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; "Sulfonyl_Chloride" [label="2,4-Dichloro-6-methyl-\nbenzenesulfonyl chloride"]; "Amine" [label="Primary or Secondary Amine"]; "Base" [label="Base (e.g., Pyridine)"]; "Solvent" [label="Anhydrous Solvent"]; } "Reaction_Mixture" [label="Reaction at 0°C to RT"]; subgraph "cluster_workup" { label = "Work-up"; bgcolor="#F1F3F4"; "Washing" [label="Aqueous Washes"]; "Drying" [label="Drying of Organic Layer"]; "Evaporation" [label="Solvent Removal"]; } "Crude_Product" [label="Crude Sulfonamide"]; "Purification" [label="Purification\n(Recrystallization or Chromatography)"]; "Final_Product" [label="Pure N-substituted Sulfonamide", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonyl_Chloride" -> "Reaction_Mixture"; "Amine" -> "Reaction_Mixture"; "Base" -> "Reaction_Mixture"; "Solvent" -> "Reaction_Mixture"; "Reaction_Mixture" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Evaporation"; "Evaporation" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Final_Product";

}

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Potential in Drug Discovery

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[3][4][5] The synthesis of novel sulfonamides derived from this compound could lead to the discovery of new drug candidates. The specific substitution pattern of this reagent may impart unique pharmacological properties to its derivatives. For instance, studies have shown that various substituted benzenesulfonyl chloride derivatives can be used to synthesize compounds with potent biological activities, such as inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer metabolism.[3]

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is likely to react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid, and should therefore be stored under anhydrous conditions.

Conclusion

This compound is a potentially valuable, yet under-characterized, reagent for organic synthesis. Based on the established chemistry of analogous compounds, it is a promising precursor for the synthesis of a diverse library of sulfonamides. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and materials science. Researchers utilizing this compound should rely on the general principles of sulfonyl chloride chemistry for its handling and reactions, while systematically characterizing its novel derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to the Molecular Weight of 2,4-Dichloro-6-methylbenzenesulfonyl chloride

This guide provides a comprehensive analysis of the molecular weight of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the precise molecular weight is fundamental for a multitude of applications, including stoichiometric calculations in chemical synthesis, quantitative analysis, and computational modeling.

Molecular Composition

This compound is a chemical compound with the molecular formula C₇H₅Cl₃O₂S.[1][2][3] This formula indicates that a single molecule is composed of seven carbon atoms, five hydrogen atoms, three chlorine atoms, two oxygen atoms, and one sulfur atom.

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These weights represent a weighted average of the masses of the naturally occurring isotopes of each element.

The experimental protocol for calculating the molecular weight is as follows:

-

Identify the molecular formula of the compound. For this compound, this is C₇H₅Cl₃O₂S.

-

Determine the number of atoms for each element present in the molecule.

-

Obtain the standard atomic weight for each constituent element from authoritative sources.

-

Calculate the total mass contributed by each element by multiplying the number of atoms of that element by its atomic weight.

-

Sum the total masses of all elements to arrive at the molecular weight of the compound.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 7 | 12.011[4][5][6][7] | 84.077 |

| Hydrogen | H | 5 | 1.008[8][9][10][11] | 5.040 |

| Chlorine | Cl | 3 | 35.453[12][13][14][15] | 106.359 |

| Oxygen | O | 2 | 15.999[16][17][18][19] | 31.998 |

| Sulfur | S | 1 | 32.066[20][21][22] | 32.066 |

| Total | 259.540 |

The calculated molecular weight of this compound is 259.54 g/mol .[3][23]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound and the aggregation of atomic weights to determine the final molecular weight.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [oakwoodchemical.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. #6 - Carbon - C [hobart.k12.in.us]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Chlorine - Wikipedia [en.wikipedia.org]

- 13. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. geocities.ws [geocities.ws]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. youtube.com [youtube.com]

- 20. echemi.com [echemi.com]

- 21. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. accessscience.com [accessscience.com]

- 23. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Sandmeyer-type reaction, a robust and well-established method for the conversion of aromatic amines to sulfonyl chlorides. This document outlines the theoretical basis of the synthesis, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow to aid in laboratory application.

Introduction

This compound is a functionalized aromatic compound of significant interest in medicinal and materials chemistry. Its utility lies in the reactive sulfonyl chloride moiety, which can readily undergo reactions with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These structural motifs are prevalent in a wide range of biologically active molecules. The synthesis of this intermediate, therefore, is a critical step in the discovery and development of new chemical entities. The most direct and widely applicable method for the preparation of this compound is through a Sandmeyer-type reaction, starting from the readily available 2,4-dichloro-6-methylaniline.

Synthesis Pathway: The Sandmeyer-Type Reaction

The core of the synthesis is the Sandmeyer reaction, a versatile chemical process used to synthesize aryl halides and other derivatives from aryl diazonium salts.[1] The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 2,4-dichloro-6-methylaniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

-

Sulfonylation: The resulting diazonium salt is then introduced to a solution containing sulfur dioxide and a copper(I) salt catalyst, such as copper(I) chloride. The copper(I) catalyst facilitates the radical-nucleophilic aromatic substitution, leading to the formation of the desired sulfonyl chloride with the liberation of nitrogen gas.[1][2]

A modern variation of this reaction employs a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which can offer advantages in terms of ease of handling and potentially improved yields and safety.[3]

Data Presentation

The following tables summarize the key physicochemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Starting Material

| Property | Value |

| Compound Name | 2,4-Dichloro-6-methylaniline |

| CAS Number | 30273-00-8 |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| Appearance | White to pale cream solid |

| Melting Point | 42-46 °C |

Data sourced from commercial supplier information.[4][5]

Table 2: Physicochemical Properties of Final Product

| Property | Value |

| Compound Name | This compound |

| CAS Number | 175278-26-9 |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Appearance | Solid (predicted) |

Note: Due to the absence of a dedicated publication detailing the synthesis of this specific molecule, experimental data such as yield and melting point are not available in the public domain. The experimental protocol provided below is adapted from the synthesis of a structurally analogous compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via a Sandmeyer-type reaction.

Traditional Sandmeyer Reaction

This protocol is adapted from the synthesis of 2,4-dichlorobenzenesulfonyl chloride and should be optimized for the specific substrate.[6]

Materials:

-

2,4-Dichloro-6-methylaniline

-

Concentrated Hydrochloric Acid

-

Acetic Acid

-

Sodium Nitrite

-

Sulfur Dioxide (liquid or generated in situ)

-

Copper(I) Chloride

-

Toluene

-

Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

-

Acetone/Ice bath

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization

-

In a beaker, prepare a solution of 2,4-dichloro-6-methylaniline (1.0 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.

-

Cool the resulting suspension to below -5 °C using an acetone/ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension, ensuring the temperature is maintained below -5 °C.

-

Stir the reaction mixture vigorously for one hour at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Sulfonylation

-

In a separate, well-ventilated fume hood, prepare a suspension of copper(I) chloride (0.10 equivalents) in a mixture of liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C in an open beaker.

-

Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the sulfur dioxide suspension over a period of approximately 20 minutes. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to stir for one hour at 0-5 °C.

-

Separate the organic (toluene) layer.

-

Dilute the organic layer with additional toluene, wash with cold water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash chromatography using a hexane/ethyl acetate gradient.

Modified Sandmeyer Reaction with DABSO

This is a potentially safer and higher-yielding alternative to the traditional method and is adapted from a general procedure.[3]

Materials:

-

2,4-Dichloro-6-methylaniline

-

32% Aqueous Hydrochloric Acid

-

Acetonitrile

-

tert-Butyl nitrite

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(II) Chloride

-

Ethyl Acetate

-

Saturated aqueous solution of Ammonium Chloride

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2,4-dichloro-6-methylaniline (1.0 equivalent) in acetonitrile, add 32% aqueous hydrochloric acid (2.0 equivalents) and copper(II) chloride (5 mol %).

-

Add DABSO (0.6 equivalents) to the mixture.

-

Slowly add tert-butyl nitrite (1.1 equivalents) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture overnight at room temperature.

-

Cool the reaction mixture to 0 °C and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Workflow Diagram

Caption: Experimental workflow for the Sandmeyer synthesis of the target compound.

Conclusion

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. A12591.06 [thermofisher.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Experimental Data for 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-Dichloro-6-methylbenzenesulfonyl chloride (CAS No. 175278-26-9). Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this document presents predicted data alongside experimental data for structurally analogous compounds to serve as a valuable reference for characterization and analysis. This guide also outlines general experimental protocols for the spectroscopic techniques discussed.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 175278-26-9 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | [1] |

| InChI Key | LHMUXGRPLOUXAY-UHFFFAOYSA-N | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| This compound (Predicted) | - | - | - | - | - | [1] |

| 2,4-Dimethylbenzenesulfonyl chloride | CDCl₃ | 7.95 (d, J=8.1Hz) | Doublet | 1H | Ar-H | [3] |

| 7.24-7.15 (m) | Multiplet | 2H | Ar-H | [3] | ||

| 2.75 (s) | Singlet | 3H | Ar-CH₃ | [3] | ||

| 2.43 (s) | Singlet | 3H | Ar-CH₃ | [3] | ||

| 3-Chloro-4-methylbenzenesulfonyl chloride | - | - | - | - | - | [4] |

| Benzenesulfonyl chloride | - | - | - | - | - | [5] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| This compound (Predicted) | - | - | [1] |

| Chlorobenzene | CDCl₃ | 134.3, 129.7, 128.6, 126.4 | [6] |

| Benzenesulfonyl chloride | Chloroform-d | - | [7][8] |

IR (Infrared) Spectroscopy

Sulfonyl chlorides exhibit characteristic strong absorption bands. The expected IR data for this compound can be inferred from data on similar compounds.

| Compound | Phase | Characteristic Absorption Bands (cm⁻¹) | Assignment | Reference |

| Butane-1-sulfonyl chloride | - | 1410-1370, 1204-1166 | S=O stretch | [9] |

| ~3000-2800 | C-H stretch (alkane) | [9] | ||

| 2,4,6-Trimethylbenzenesulfonyl chloride | Condensed Phase | - | - | [10] |

| 2,4-Dichlorobenzenesulfonyl chloride | Gas Phase | - | - | [11] |

MS (Mass Spectrometry)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atoms.

| Compound | Ionization Method | Key m/z values | Notes | Reference |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Electron Ionization | - | - | [12] |

| 2,4-Dichlorobenzenesulfonyl chloride | Electron Ionization | - | - | [13] |

| Butane-1-sulfonyl chloride | - | 99, 101 | [SO₂Cl]⁺ with ³⁷Cl isotope | [9] |

| 57 | Hydrocarbon chain fragment | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of analogous sulfonyl chlorides, such as the chlorosulfonation of a substituted benzene or a Sandmeyer-type reaction, can be adapted.[14][15] The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound is highly reactive.[9] Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include:

-

Direct Insertion Probe (DIP): The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

-

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[16]

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [oakwoodchemical.com]

- 3. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 4. 3-CHLORO-4-METHYLBENZENESULFONYL CHLORIDE(42413-03-6) 1H NMR spectrum [chemicalbook.com]

- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]

- 11. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 12. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]

- 13. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 2,4-dichloro-6-methylbenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. Due to the compound's high reactivity, this guide emphasizes its behavior in various solvent systems, which is of greater practical importance to laboratory and drug development professionals than simple solubility metrics in reactive solvents.

Physicochemical Properties and Solubility Profile

Table 1: Solubility and Reactivity in Common Solvents

| Solvent Class | Representative Solvents | Solubility/Reactivity | Application Notes |

| Protic Solvents | Water, Methanol, Ethanol | Reactive (Solvolysis) | Avoid as solvents for storage or unreacted transport. Reaction leads to the formation of the corresponding sulfonic acid or sulfonate ester. This reactivity is harnessed in specific synthetic procedures. |

| Aprotic Polar Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate | Generally Soluble | Commonly used as reaction solvents for the synthesis of sulfonamides and sulfonate esters. Provides a medium for the reaction without participating in it. |

| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Expected to be Soluble | Can be used in reaction workups and purification steps like extraction and crystallization. |

Reactivity with Nucleophiles: A Key Consideration

The electrophilic nature of the sulfur atom in the sulfonyl chloride group dictates its chemistry. It readily reacts with nucleophiles, displacing the chloride ion. This reactivity is fundamental to its application in synthesis.

Hydrolysis and Alcoholysis

In the presence of water, this compound undergoes hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. A similar reaction, alcoholysis, occurs with alcohols, yielding sulfonate esters. These reactions are typically rapid and exothermic.

Caption: General reaction pathways of this compound with water and alcohols.

Experimental Protocol: Synthesis of a Sulfonamide

This protocol details a general procedure for the synthesis of a sulfonamide using a substituted benzenesulfonyl chloride, which is directly applicable to this compound. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent unwanted hydrolysis of the starting material.[1]

Objective: To synthesize an N-substituted-2,4-dichloro-6-methylbenzenesulfonamide.

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine) to the stirred solution.[1]

-

Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Conclusion

While quantitative solubility data for this compound is scarce due to its reactivity, a thorough understanding of its behavior in different solvent systems is paramount for its effective use in research and development. Its high solubility in aprotic organic solvents makes it a versatile reagent for the synthesis of sulfonamides and sulfonate esters. Conversely, its reactivity with protic solvents, while a limitation for its use as a simple solute, is the very basis of its synthetic utility. The provided experimental protocol serves as a practical guide for harnessing this reactivity in a controlled manner to generate compounds of interest for drug discovery and other applications.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: Discovery and History

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its history, physicochemical properties, synthesis, and characterization.

Historical Overview

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader advancements in the field of organic sulfur chemistry, particularly the development of methods for the synthesis of substituted benzenesulfonyl chlorides in the late 19th and early 20th centuries.

The parent compound, benzenesulfonyl chloride, has been known since the 19th century. The subsequent exploration of its derivatives, including halogenated and alkylated analogues, was a natural progression driven by the expanding needs of the synthetic dye and pharmaceutical industries. These industries required a diverse palette of chemical intermediates to create novel molecules with specific properties.

A common and early method for the preparation of arylsulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic hydrocarbon. For this compound, this would involve the reaction of 2,4-dichlorotoluene with chlorosulfonic acid. However, such reactions often yield a mixture of isomers, which can be challenging to separate.

A more specific and controlled synthetic route proceeds through the corresponding aniline. A United States patent filed in 1993 (US5500405A) describes the formation of this compound from 2,4-dichloro-6-methylaniline, indicating that this method was established by that time.[1] The synthesis of this aniline precursor is also well-described, providing a clear and accessible pathway to the target sulfonyl chloride.

While a seminal "discovery" paper has not been identified, the commercial availability of this compound and its citation in various patents for the synthesis of agrochemicals and potential therapeutic agents highlight its role as a valuable, albeit not widely celebrated, building block in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃O₂S | [2] |

| Molecular Weight | 259.54 g/mol | [3] |

| CAS Number | 175278-26-9 | [2] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents; reacts with water. |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following table outlines the expected spectroscopic features.

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the two aromatic protons and the three methyl protons are expected. The chemical shifts would be influenced by the electron-withdrawing chloro and sulfonyl chloride groups. |

| ¹³C NMR | Resonances for the six aromatic carbons and the single methyl carbon are expected. |

| Infrared (IR) | Characteristic strong absorptions for the symmetric and asymmetric S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹), as well as absorptions for C-Cl bonds and the aromatic ring. |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the three chlorine atoms. Fragmentation would likely involve the loss of Cl, SO₂, and the methyl group. |

Note: Specific, experimentally-derived spectral data were not available in the public domain at the time of this writing. The information provided is based on established principles of spectroscopy for similar compounds.

Experimental Protocols

The synthesis of this compound can be reliably achieved from its corresponding aniline precursor, 2,4-dichloro-6-methylaniline, via a Sandmeyer-type reaction. This method generally provides good yields and high purity.

Synthesis of this compound from 2,4-dichloro-6-methylaniline

Materials:

-

2,4-dichloro-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Dichloromethane (or another suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization of 2,4-dichloro-6-methylaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of 2,4-dichloro-6-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the flask to 0-5 °C using an ice-salt bath.

-

While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline suspension with vigorous stirring.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid. To this solution, add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the sulfur dioxide solution with efficient stirring. The temperature should be carefully controlled to remain below 15 °C.

-

A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a large beaker containing crushed ice and water.

-

The this compound will separate as an oily layer or a solid precipitate.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acids.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

-

Synthesis Pathway Diagram

The following diagram illustrates a plausible and efficient synthetic route to this compound, commencing from the readily available starting material, 2,4-dichlorotoluene.

Caption: A common synthetic pathway for this compound.

References

An In-depth Technical Guide on (2,4-Dichlorophenyl)methanesulfonyl chloride

IUPAC Name: (2,4-dichlorophenyl)methanesulfonyl chloride

Chemical Formula: C₇H₅Cl₃O₂S

This technical guide provides a comprehensive overview of the chemical properties of (2,4-dichlorophenyl)methanesulfonyl chloride. Due to the limited publicly available data, this document focuses on its chemical characteristics and potential synthetic applications. Information regarding its biological activity, specific experimental protocols beyond synthesis, and associated signaling pathways is not available in the current scientific literature.

Chemical and Physical Properties

The known chemical and physical properties of (2,4-dichlorophenyl)methanesulfonyl chloride are summarized in the table below. This data is compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 88691-50-3 | [1][2] |

| Molecular Weight | 259.54 g/mol | [2] |

| Appearance | White or off-white solid | [1] |

| Melting Point | 96-100 °C | [1] |

| Purity | ≥97% (commercially available) | [3] |

Synthesis and Potential Applications

(2,4-Dichlorophenyl)methanesulfonyl chloride is primarily utilized as a chemical intermediate in organic synthesis. While specific experimental protocols for its direct use in complex biological studies are not documented, its structural features suggest its role as a precursor in the synthesis of more complex molecules, potentially including pharmacologically active compounds.

A patent for the preparation of a related compound, cis-2-(2,4-dichlorophenyl)-2-([1][2][4]triazole-1-methyl)-[4][5]dioxolane-4-methyl methanesulfonate, highlights the utility of the 2,4-dichlorophenyl moiety in the synthesis of the antifungal drug itraconazole[1]. This suggests that (2,4-dichlorophenyl)methanesulfonyl chloride could serve as a key building block in the development of novel therapeutic agents.

The synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride itself is not explicitly detailed in the available literature. However, a logical synthetic pathway can be proposed based on established organosulfur chemistry. A plausible route would involve the chlorosulfonation of (2,4-dichlorophenyl)methane.

Below is a conceptual workflow for the potential synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride.

Caption: A logical workflow for the synthesis of (2,4-dichlorophenyl)methanesulfonyl chloride.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and patent literature did not yield any information on the biological activity or the signaling pathways associated with (2,4-dichlorophenyl)methanesulfonyl chloride. This compound is currently characterized as a synthetic intermediate, and its potential biological effects have not been a subject of published research. Therefore, no data on its interactions with biological systems or its mechanism of action can be provided at this time.

Experimental Protocols

Detailed experimental protocols involving (2,4-dichlorophenyl)methanesulfonyl chloride are limited to its role in chemical synthesis. A representative procedure for a reaction involving a similar methanesulfonyl chloride is the esterification of an alcohol, which typically involves dissolving the alcohol in a suitable solvent with a non-nucleophilic base (e.g., triethylamine) and then adding the methanesulfonyl chloride dropwise at a controlled temperature[1].

Conclusion

(2,4-Dichlorophenyl)methanesulfonyl chloride is a chemical compound with the IUPAC name (2,4-dichlorophenyl)methanesulfonyl chloride. While its physicochemical properties are documented and it is commercially available, its primary known application is as an intermediate in organic synthesis. There is a notable absence of data regarding its biological activity, experimental protocols in biological systems, and any associated signaling pathways. Future research may explore the biological relevance of this compound and its derivatives, potentially uncovering novel applications in drug discovery and development.

References

- 1. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. (2,4-Dichlorophenyl)methanesulfonyl chloride - Advanced Biochemicals [advancedbiochemicals.com]

- 4. (2,4-Dichlorophenyl)methanesulfonyl chloride | C7H5Cl3O2S | CID 594471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-alpha-(chloromethyl)benzenemethanol methanesulfonate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis. This document outlines its chemical identity, including synonyms and trade names, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and a key application. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Synonyms

This compound is a substituted aromatic sulfonyl chloride. Its chemical structure features a benzene ring with two chlorine atoms, a methyl group, and a sulfonyl chloride functional group.

Synonyms:

-

2,4-Dichloro-6-methylbenzene-1-sulfonyl chloride[1]

-

Benzenesulfonyl chloride, 2,4-dichloro-6-methyl-[1]

-

CLORURO DE 2,4-DICLORO-6-METILBENCENOSULFONILO[1]

-

2,4-ジクロロ-6-メチルベンゼンスルホニルクロリド (Japanese)[1]

-

2,4-디클로로-6-메틸벤젠설포닐 클로라이드 (Korean)[1]

Trade Names:

-

BUTTPARK 52\11-28[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of this data is computed and should be considered as estimated values.

| Property | Value | Source |

| CAS Number | 175278-26-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |

| Molecular Weight | 259.54 g/mol | [2] |

| Appearance | White to cream crystals or powder (for the related 2,4-dichloro-5-methylbenzenesulfonyl chloride) | [3] |

| Melting Point | 67.0-76.0 °C (for the related 2,4-dichloro-5-methylbenzenesulfonyl chloride) | [3] |

| Topological Polar Surface Area | 42.5 Ų (Computed) | [1] |

| Complexity | 272 (Computed) | [1] |

| Hydrogen Bond Donor Count | 0 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |

| Rotatable Bond Count | 1 (Computed) | [1] |

Experimental Protocols

Synthesis of this compound via a Sandmeyer-type Reaction

This protocol is adapted from established procedures for the synthesis of related aryl sulfonyl chlorides and is expected to be a viable route for the preparation of this compound. The synthesis involves the diazotization of 2,4-dichloro-6-methylaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst.

Materials:

-

2,4-dichloro-6-methylaniline

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium nitrite

-

Sulfur dioxide

-

Copper(I) chloride

-

Toluene

-

Magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Acetone

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, prepare a suspension of 2,4-dichloro-6-methylaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5 °C in an acetone/ice bath with stirring.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature is maintained below -5 °C.

-

Stir the resulting mixture for one hour at this temperature to form the diazonium salt solution.

-

-

Sulfonylation:

-

In a separate, well-ventilated fume hood, prepare a suspension of copper(I) chloride (0.10 equivalents) in a mixture of liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0 °C in an open beaker.

-

Slowly and carefully add the cold diazonium salt solution to the sulfur dioxide suspension over a period of approximately 20 minutes.

-

-

Work-up and Purification:

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Separate the organic layer.

-

Dilute the organic layer with toluene, wash it with water, and then dry it over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash chromatography using a hexane/ethyl acetate gradient.

-

Logical Workflow for Synthesis:

Application: Synthesis of N-substituted-2,4-dichloro-6-methylbenzenesulfonamides

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. The following is a general protocol for the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 equivalent)

-

Primary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography.

-

Reaction Workflow:

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage.[2]

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Ingestion: Rinse mouth. DO NOT induce vomiting.

-

-

Storage: Store locked up in a dry and well-ventilated place. Keep container tightly closed. It is noted to be heat-sensitive.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this chemical.

References

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing 2,4-Dichloro-6-methylbenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides using 2,4-dichloro-6-methylbenzenesulfonyl chloride as a key building block. The protocols detailed below are designed to be a starting point for researchers, with considerations for overcoming potential steric hindrance introduced by the ortho-methyl group.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The strategic incorporation of a 2,4-dichloro-6-methylbenzenesulfonyl moiety can impart unique physicochemical properties to the final sulfonamide, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document outlines both a standard and a microwave-assisted protocol for the synthesis of these target compounds, along with a discussion of their potential applications in cancer therapy, particularly through the inhibition of carbonic anhydrase and receptor tyrosine kinase signaling pathways.

Reaction Principle

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction. Due to the presence of the methyl group at the ortho position to the sulfonyl chloride, steric hindrance may slow down the reaction rate, necessitating more forcing reaction conditions compared to its non-methylated analog.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the synthesis of N-substituted 2,4-dichloro-6-methylbenzenesulfonamides. It is important to note that the yields provided are estimates based on reactions with the less sterically hindered 2,4-dichlorobenzenesulfonyl chloride and may require optimization for the 6-methyl analog.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

| 1 | Aniline | Pyridine | Dichloromethane | Room Temp to 40 | 12-24 | 75-90 |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 6-12 | 80-95 |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp to 60 | 8-16 | 70-85 |

| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | Room Temp to 40 | 18-36 | 65-80 |

| 5 | Morpholine | Triethylamine | Dichloromethane | 0 to Room Temp | 4-8 | 85-95 |

*Note: These are estimated yields. Actual yields with this compound may be lower and require optimization of reaction conditions (e.g., higher temperatures, longer reaction times, or use of a stronger base or catalyst) to overcome steric hindrance.

Experimental Protocols

Protocol 1: Standard Synthesis of N-Substituted 2,4-Dichloro-6-methylbenzenesulfonamides

This protocol describes a conventional method using standard laboratory equipment.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1-1.2 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 2.0-3.0 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Due to potential steric hindrance, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid alternative for the synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine (2.0 eq) or a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq) in the chosen anhydrous solvent.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 15-60 minutes. Optimization of time and temperature will be necessary for different amines.

-

Workup: After the reaction vessel has cooled to room temperature, transfer the contents to a separatory funnel. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product as described in Protocol 1.

Mandatory Visualizations

General Reaction Scheme

Caption: General synthesis of N-substituted sulfonamides.

Experimental Workflow

Caption: Standard experimental workflow for sulfonamide synthesis.

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs). In hypoxic tumors, CAIX is overexpressed and plays a crucial role in pH regulation, promoting cancer cell survival and proliferation. Inhibition of CAIX by sulfonamide-based drugs can disrupt this process, leading to intracellular acidification and apoptosis.

Application Notes and Protocols for 2,4-Dichloro-6-methylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups to temporarily mask reactive functional groups is a fundamental strategy.[1] Amines, being nucleophilic, often require protection to prevent unwanted side reactions during various synthetic transformations.[2] Sulfonyl chlorides are a class of reagents used to form stable sulfonamides with primary and secondary amines, thereby serving as effective protecting groups.[3] This document provides detailed application notes and protocols for the use of 2,4-dichloro-6-methylbenzenesulfonyl chloride as a protecting group for amines.

The 2,4-dichloro-6-methylbenzenesulfonyl group, hereafter referred to as "Dcms," is an aryl sulfonyl protecting group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide. The methyl group provides some steric hindrance, which may offer selectivity in certain reactions. While not as commonly employed as other sulfonyl protecting groups like tosyl (Ts) or nosyl (Ns), the Dcms group offers a potentially unique profile of stability and reactivity.

Advantages and Disadvantages

Advantages:

-

High Stability: Sulfonamides are generally very stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.

-

Crystalline Derivatives: Sulfonamide derivatives are often crystalline solids, which can facilitate purification by recrystallization.

-

Potential for Orthogonal Deprotection: Depending on the specific substitution pattern, some aryl sulfonamides can be cleaved under specific conditions that may leave other protecting groups intact, offering a degree of orthogonality in a multi-step synthesis.

Disadvantages:

-

Harsh Deprotection Conditions: The high stability of sulfonamides is a double-edged sword. Cleavage of the S-N bond to regenerate the free amine often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic conditions at high temperatures, which may not be compatible with sensitive functional groups in the substrate.[4]

-

Limited Literature: this compound is not a widely documented protecting group, meaning there is a lack of established protocols and a less predictable reactivity profile compared to more common protecting groups.

Data Presentation

The following table summarizes hypothetical, yet chemically reasonable, data for the protection of various amines with this compound. These values are based on typical sulfonylation reactions and should be used as a starting point for optimization.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pyridine | Dichloromethane | 25 | 12 | 92 | Hypothetical data based on typical sulfonylation reactions. |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to 25 | 6 | 95 | Hypothetical data based on typical sulfonylation reactions. |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 25 | 8 | 88 | Hypothetical data based on typical sulfonylation reactions. |

| 4 | Diethylamine | Pyridine | Dichloromethane | 25 | 24 | 75 | Hypothetical data based on typical sulfonylation reactions. |

| 5 | L-Alanine methyl ester | NaHCO₃ | Dioxane/H₂O | 0 to 25 | 12 | 85 | Hypothetical data based on typical sulfonylation reactions. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes a general method for the formation of a 2,4-dichloro-6-methylbenzenesulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM or THF.

-

Add the base (anhydrous pyridine or triethylamine, 1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-2,4-dichloro-6-methylbenzenesulfonamide.

Protocol 2: General Procedure for the Deprotection of a 2,4-Dichloro-6-methylbenzenesulfonamide (Reductive Cleavage)

This protocol describes a general method for the cleavage of a 2,4-dichloro-6-methylbenzenesulfonamide using a dissolving metal reduction. Caution: This reaction should be performed in a well-ventilated fume hood by experienced personnel.

Materials:

-

N-substituted-2,4-dichloro-6-methylbenzenesulfonamide (1.0 eq)

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) metal (3-5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) (solid)

-